N-(2-methoxyethyl)-2-(4-(3-phenethylureido)phenyl)-2H-tetrazole-5-carboxamide

Description

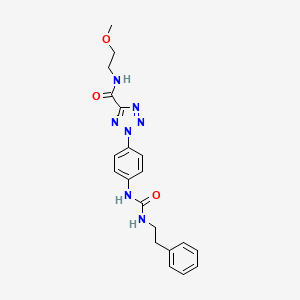

N-(2-Methoxyethyl)-2-(4-(3-phenethylureido)phenyl)-2H-tetrazole-5-carboxamide is a synthetic small molecule characterized by a tetrazole core substituted with a phenethylureido group at the 4-position of the phenyl ring and a methoxyethyl carboxamide moiety at the 5-position. The methoxyethyl chain likely improves solubility and pharmacokinetic properties.

Properties

IUPAC Name |

N-(2-methoxyethyl)-2-[4-(2-phenylethylcarbamoylamino)phenyl]tetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N7O3/c1-30-14-13-21-19(28)18-24-26-27(25-18)17-9-7-16(8-10-17)23-20(29)22-12-11-15-5-3-2-4-6-15/h2-10H,11-14H2,1H3,(H,21,28)(H2,22,23,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGCDOBFKDLOEFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C1=NN(N=N1)C2=CC=C(C=C2)NC(=O)NCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N7O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-methoxyethyl)-2-(4-(3-phenethylureido)phenyl)-2H-tetrazole-5-carboxamide is a compound that belongs to the tetrazole family, which has garnered attention for its diverse biological activities. This article explores the compound's biological effects, mechanisms of action, and potential therapeutic applications based on available research.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure suggests potential interactions with biological targets due to the presence of functional groups conducive to binding with proteins and enzymes.

Antihypertensive Effects

Recent studies have indicated that tetrazole derivatives can exhibit significant antihypertensive properties. For instance, compounds similar to this compound have been evaluated for their ability to inhibit angiotensin II receptors, which play a critical role in regulating blood pressure. In vitro assays demonstrated that these compounds effectively lower blood pressure in animal models, suggesting their potential as antihypertensive agents .

Antioxidant Activity

Antioxidant properties are another notable aspect of this compound. The DPPH assay results indicate that derivatives of tetrazoles possess significant free radical scavenging abilities. This activity is crucial for combating oxidative stress-related diseases, including cardiovascular disorders .

Antimicrobial Properties

The antibacterial activity of this compound has also been investigated. Agar well diffusion methods revealed that this compound exhibits inhibitory effects against various bacterial strains, highlighting its potential as an antimicrobial agent .

The mechanisms underlying the biological activities of this compound involve multiple pathways:

- Receptor Binding : The compound's structural features enable it to bind effectively to angiotensin II receptors, leading to vasodilation and reduced blood pressure.

- Free Radical Scavenging : The presence of the tetrazole ring contributes to its ability to donate electrons and neutralize free radicals, thus reducing oxidative damage.

- Enzyme Inhibition : Studies suggest that this compound may inhibit specific enzymes involved in bacterial metabolism, contributing to its antimicrobial effects .

Case Studies and Research Findings

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle Modifications

The tetrazole ring in the target compound distinguishes it from other nitrogen-containing heterocycles in analogs:

| Compound | Core Structure | Key Substituents | Biological Relevance |

|---|---|---|---|

| Target compound | Tetrazole | Phenethylureido, methoxyethyl carboxamide | Hypothesized HDAC inhibition or anticancer |

| 4-Methyl-2-phenylthiazole derivatives [2] | Thiazole | Hydrazide, thiadiazole, or α-halo substituents | Anticancer (HepG-2 IC₅₀: 1.61–1.98 µg/mL) |

| Isoxazole-carboxamide [4] | Isoxazole | Methylthiophene, diethylaminophenyl | Not specified (synthetic focus) |

| Boronic acid inhibitors [3] | Benzene | Methoxyethyl phenoxy, boronic acid | HDAC inhibition (IC₅₀: ~1 µM for appressoria) |

Analysis :

- Tetrazole vs. Thiazole derivatives (e.g., compounds 7b and 11 in ) demonstrated potent anticancer activity, suggesting the target compound’s tetrazole core may similarly engage cellular targets .

- Boronic Acid Analogs : While structurally distinct, the methoxyethyl group in ’s HDAC inhibitors highlights the role of ether-linked solubilizing groups in improving bioavailability, a feature shared with the target compound .

Functional Group Contributions

Phenethylureido Group

This moiety is analogous to the phenylhydrazinecarbothioamide in ’s thiadiazole derivatives, which contributed to anticancer activity via possible intercalation or receptor binding. The ureido linkage may mimic peptide bonds, enabling interactions with proteases or kinases .

Methoxyethyl Carboxamide

Similar to the methoxyethyl phenoxy group in ’s HDAC inhibitors, this substituent likely enhances aqueous solubility and membrane permeability. Ethylene glycol chains are widely used in drug design to balance lipophilicity and solubility .

Anticancer Potential

Thiazole derivatives in showed IC₅₀ values of 1.61–1.98 µg/mL against HepG-2 cells. The tetrazole core and phenethylureido group in the target compound may similarly disrupt cancer cell proliferation via topoisomerase inhibition or apoptosis induction .

HDAC Inhibition

’s boronic acid derivatives inhibited fungal HDAC RPD3 at 1 µM, comparable to trichostatin A. The target compound’s carboxamide and aromatic groups may facilitate zinc chelation in HDAC active sites, a common mechanism for such inhibitors .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(2-methoxyethyl)-2-(4-(3-phenethylureido)phenyl)-2H-tetrazole-5-carboxamide, and what critical parameters influence yield?

- Methodology : The synthesis typically involves multi-step reactions:

- Tetrazole ring formation : Sodium azide is used to cyclize nitriles or amides under acidic conditions .

- Ureido group introduction : Phenethyl isocyanate reacts with an amine-functionalized intermediate under anhydrous conditions .

- Coupling steps : Carbodiimide-based coupling agents (e.g., EDC/HOBt) link the tetrazole and methoxyethyl moieties .

- Critical parameters : Temperature (60–80°C for azide cyclization), solvent polarity (DMF for coupling), and reaction time (12–24 hrs for urea formation). Yields depend on purity of intermediates and exclusion of moisture .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions and purity (e.g., methoxyethyl protons at δ 3.2–3.5 ppm) .

- Infrared (IR) Spectroscopy : Detects tetrazole C=N stretches (~1600 cm⁻¹) and urea N-H bends (~3300 cm⁻¹) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to resolve bond angles and confirm regiochemistry of the tetrazole ring .

Q. What in vitro assays are recommended for preliminary biological activity screening?

- Enzyme inhibition assays : Use fluorogenic substrates to test activity against targets like cyclooxygenase (COX) or kinases .

- Cell viability assays : MTT or ATP-based assays in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .

- Controls : Include positive controls (e.g., celecoxib for COX-2) and solvent-only controls to validate results .

Advanced Research Questions

Q. How can molecular docking simulations optimize the design of analogs with improved target binding?

- Software : AutoDock Vina provides rapid, accurate docking with a hybrid scoring function (force field + empirical terms) .

- Protocol :

Prepare the ligand (tetrazole-carboxamide) and receptor (e.g., COX-2 PDB: 3LN1) using PyMOL.

Define a grid box around the active site (20 ų).

Run 20 docking poses; prioritize low RMSD and ΔG values (< -8 kcal/mol) .

- Validation : Compare docking results with experimental IC50 values from enzyme assays .

Q. How should researchers address contradictions in bioactivity data across studies?

- Potential causes :

- Purity : HPLC (≥95% purity) and elemental analysis to rule out impurities .

- Assay conditions : Standardize pH, temperature, and solvent (e.g., DMSO ≤0.1% v/v) .

- Structural analogs : Compare with compounds like N-(3-chloro-4-fluorophenyl)-tetrazole derivatives to identify substituent-specific effects .

- Resolution : Use orthogonal assays (e.g., SPR for binding kinetics) and replicate studies in independent labs .

Q. What strategies enhance synthetic yield while minimizing side reactions?

- Optimization approaches :

- Microwave-assisted synthesis : Reduces reaction time for azide cyclization (30 mins vs. 24 hrs) .

- Protecting groups : Use Boc for amine intermediates to prevent unwanted urea formation .

- Catalysts : Pd/C for hydrogenation steps to reduce nitro groups selectively .

- Analytical monitoring : TLC or LC-MS tracks intermediate formation and identifies byproducts early .

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound?

- Key modifications :

- Tetrazole ring : Replace with 1,2,4-oxadiazole to assess bioisosteric effects .

- Methoxyethyl chain : Vary alkyl chain length (e.g., ethoxy vs. propoxy) to modulate lipophilicity (logP) .

- Phenethylurea : Substitute with trifluoromethoxy groups to enhance metabolic stability .

- Data analysis : Correlate IC50 values with computational descriptors (e.g., Hammett σ for electron-withdrawing groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.